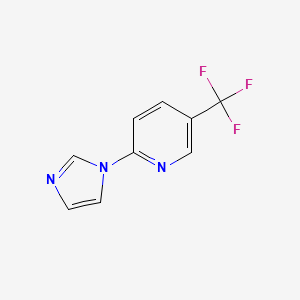

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine” is a compound with the molecular formula C9H6F3N3. It has an average mass of 213.159 Da and a monoisotopic mass of 213.051376 Da .

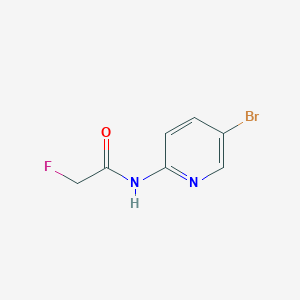

Molecular Structure Analysis

The molecular structure of “2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine” consists of a pyridine ring attached to an imidazole ring via a single bond. The pyridine ring carries a trifluoromethyl group .Aplicaciones Científicas De Investigación

1. Organic Synthesis and Pharmaceutical Chemistry

- Application : Imidazo[1,2-a]pyridines, which include “2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine”, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- Methods : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

- Results : The results of these methods have led to the construction of a variety of imidazo[1,2-a]pyridine derivatives, expanding their potential applications in various fields .

2. Antifungal Research

- Application : A new series of aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, which is structurally similar to “2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine”, were synthesized and evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains .

- Methods : The aromatic biphenyl ester derivatives were synthesized and their antifungal activity was evaluated .

- Results : The aromatic biphenyl ester derivatives were more active than the reference compound fluconazole . One of the compounds, 6c, possesses a MIC mean values of 1.7 ± 1.4 μg mL (-1)vs C. albicans and 1.9 ± 2.0 μg mL (-1)vs non-albicans Candida species strains .

3. Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

- Application : This compound, which is structurally similar to “2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine”, is synthesized via an aromatic aldehyde and o-phenylenediamine .

- Methods : The synthesis involves the formation of C–N bonds .

- Results : This method is described as general, inexpensive, and versatile .

3. Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

- Application : This compound, which is structurally similar to “2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine”, is synthesized via an aromatic aldehyde and o-phenylenediamine .

- Methods : The synthesis involves the formation of C–N bonds .

- Results : This method is described as general, inexpensive, and versatile .

Propiedades

IUPAC Name |

2-imidazol-1-yl-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-1-2-8(14-5-7)15-4-3-13-6-15/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHWGLUHEGUQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2656499.png)

![1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2656500.png)

![2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2656502.png)

![2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2656505.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)

![N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2656512.png)

![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)

![2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2656517.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2656519.png)